molecular formula C6H14N2O B13912219 N-(3-piperidylmethyl)hydroxylamine

N-(3-piperidylmethyl)hydroxylamine

Cat. No.: B13912219
M. Wt: 130.19 g/mol
InChI Key: RMWKVFBBBYKPQP-UHFFFAOYSA-N
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Description

N-(3-piperidylmethyl)hydroxylamine is a chemical compound of significant interest in research and development, particularly in the fields of organic synthesis and medicinal chemistry. As a functionalized hydroxylamine, it serves as a versatile building block for the construction of more complex molecules. Its molecular structure, which incorporates both a piperidine ring, a common feature in pharmacologically active compounds, and a hydroxylamine group, makes it a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. Hydroxylamine derivatives are widely used as reactants in the formation of oximes and other important functional groups . In a research context, compounds featuring hydroxylamine motifs have been explored as mechanism-based inhibitors for enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), a promising target in immunology and oncology . Furthermore, the piperidine moiety is a privileged scaffold in drug discovery, found in numerous therapeutic agents. Researchers may utilize this compound to develop novel compounds for biochemical probing and the investigation of new therapeutic pathways. It is also relevant in carbohydrate chemistry research, where similar hydroxylamine structures are employed in the modification of sialic acid derivatives . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C6H14N2O/c9-8-5-6-2-1-3-7-4-6/h6-9H,1-5H2

InChI Key

RMWKVFBBBYKPQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNO

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N 3 Piperidylmethyl Hydroxylamine

Reactivity Profile of the Hydroxylamine (B1172632) Functional Group

The hydroxylamine moiety (-NHOH) is the primary center of reactivity in N-(3-piperidylmethyl)hydroxylamine, characterized by its nucleophilic and electrophilic nature, as well as its susceptibility to oxidation and reduction.

Nucleophilic Characteristics at Nitrogen and Oxygen Centers

The hydroxylamine group possesses two nucleophilic centers: the nitrogen atom and the oxygen atom. The nitrogen atom, with its lone pair of electrons, is generally the more nucleophilic of the two. This allows it to readily attack electrophilic centers. For instance, it can react with alkyl halides or acyl chlorides, leading to the formation of N-alkylated or N-acylated derivatives, respectively.

The oxygen atom also has lone pairs and can act as a nucleophile, although it is generally less reactive than the nitrogen. Its nucleophilicity can be enhanced under certain conditions, such as in the presence of a strong base that deprotonates the hydroxyl group to form an alkoxide-like species. This anion is a more potent nucleophile and can participate in reactions such as Williamson ether synthesis.

Electrophilic Properties and Amination Reactions

While the hydroxylamine group is primarily nucleophilic, it can also exhibit electrophilic character under specific circumstances. Protonation of the hydroxylamine nitrogen or oxygen can render the molecule susceptible to nucleophilic attack.

A key aspect of the hydroxylamine group's electrophilic nature is its utility in amination reactions. In these reactions, the N-O bond can be cleaved, allowing for the transfer of the amino group (-NH2) to a nucleophilic substrate. This process is often facilitated by the use of activating agents that make the hydroxyl group a better leaving group. For example, conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) transforms it into a good leaving group, promoting nucleophilic substitution at the nitrogen atom.

Oxidative and Reductive Transformations of the N-O Bond

The nitrogen-oxygen single bond in the hydroxylamine functionality is susceptible to both oxidative and reductive cleavage.

Oxidative Transformations: Oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield nitrones, which are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. Stronger oxidizing agents can lead to the formation of oximes or even cleave the C-N bond.

Reductive Transformations: Reduction of the hydroxylamine N-O bond is a common transformation that typically leads to the corresponding amine. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2/Pd-C), dissolving metal reductions (e.g., Na/NH3), and other hydride-based reagents. This reaction is a reliable method for the synthesis of the corresponding primary amine, (3-piperidyl)methanamine.

Reactivity of the Piperidine (B6355638) Moiety

The piperidine ring in this compound is a saturated heterocycle that primarily exhibits basic properties and undergoes reactions typical of secondary amines.

N-Alkylation and N-Acylation Reactions at Piperidine Nitrogen

Similar to other secondary amines, the piperidine nitrogen is nucleophilic and can participate in N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides or other alkylating agents results in the formation of quaternary ammonium (B1175870) salts. The rate and extent of this reaction are influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.

Functional Group Transformations on the Piperidine Ring

The piperidine ring in this compound is a versatile scaffold that can undergo various functional group transformations. The secondary amine within the piperidine ring is a key site for reactivity.

N-Alkylation and N-Arylation: The nitrogen atom of the piperidine ring is nucleophilic and can be expected to undergo alkylation or arylation reactions. Standard procedures for the N-alkylation of piperidines, often employing alkyl halides in the presence of a base to neutralize the resulting acid, are well-established. researchgate.net For instance, the reaction with an alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) would likely yield the corresponding N-alkylated piperidinium (B107235) salt. researchgate.net The use of a non-protic solvent and a hindered base can help to control the extent of alkylation. researchgate.net

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or anhydrides to form the corresponding amide. These reactions are typically straightforward and high-yielding.

Oxidation: The piperidine ring can be subject to oxidation reactions. Depending on the oxidant and reaction conditions, this could lead to the formation of various products, including N-oxides or dehydrogenated species like tetrahydropyridines or pyridines. For example, reagents like hydrogen peroxide or peroxy acids are commonly used for the formation of N-oxides of cyclic amines.

The following table summarizes potential functional group transformations on the piperidine ring of this compound based on known piperidine chemistry.

TransformationReagents and Conditions (General)Expected Product Type
N-AlkylationAlkyl halide, base (e.g., K2CO3, DIPEA), solvent (e.g., CH3CN, DMF)N-Alkyl-N-(3-piperidylmethyl)hydroxylamine
N-ArylationAryl halide, palladium catalyst, baseN-Aryl-N-(3-piperidylmethyl)hydroxylamine
N-AcylationAcyl chloride or anhydride, base (e.g., pyridine, triethylamine)N-Acyl-N-(3-piperidylmethyl)hydroxylamine
N-SulfonylationSulfonyl chloride, baseN-Sulfonyl-N-(3-piperidylmethyl)hydroxylamine

Intramolecular Interactions and Cyclization Pathways

The presence of both a nucleophilic nitrogen on the piperidine ring and the hydroxylamine functionality within the same molecule creates the potential for intramolecular reactions, particularly cyclization.

Sigmatropic rearrangements are a class of pericyclic reactions that involve the migration of a sigma bond. wikipedia.org The nih.govunc.edu-sigmatropic rearrangement is particularly relevant for compounds containing a hydroxylamine moiety, especially if an allylic group is present. wikipedia.orglibretexts.org For this compound, a nih.govunc.edu-sigmatropic rearrangement would be plausible if the hydroxylamine oxygen were substituted with an allyl group, forming an O-allyl-N-(3-piperidylmethyl)hydroxylamine. In such a hypothetical derivative, treatment with a strong base could initiate a rearrangement to form a new C-N bond. rsc.org

Similarly, the Sommelet-Hauser rearrangement, a type of nih.govunc.edu-sigmatropic shift, could be envisioned if the piperidine nitrogen were quaternized with a benzyl (B1604629) group. wikipedia.org While not directly applicable to the parent compound, these potential transformations highlight the latent reactivity of the core structure.

The N-O bond in hydroxylamines is relatively weak and its cleavage is a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.govmdpi.com This reactivity is highly pertinent to the potential transformations of this compound. The cleavage of the N-O bond can be initiated by various means, including transition-metal catalysis or radical-mediated processes, leading to the formation of nitrogen-centered radicals or iminium ions that can subsequently undergo cyclization. nih.govmdpi.com

For this compound, an intramolecular cyclization could be triggered by the activation of the hydroxylamine moiety. For example, in the presence of a suitable catalyst, the N-O bond could cleave, and the resulting nitrogen-centered species could potentially attack the piperidine ring or a substituent on the piperidine ring to form a bicyclic heterocycle. The specific outcome would depend on the reaction conditions and the substitution pattern of the molecule. The synthesis of highly substituted N-hydroxy piperidines has been achieved through the intramolecular reductive cyclization of keto-oximes, demonstrating the feasibility of such ring-closing reactions. epa.govresearchgate.netajchem-a.comresearchgate.net

Studies on Reaction Mechanisms and Transition States

While direct mechanistic studies on this compound are not available, insights can be drawn from computational and experimental investigations of related systems.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and predicting reaction outcomes. mdpi.com For the potential reactions of this compound, computational studies could provide valuable information.

For instance, in the context of intramolecular cyclization, DFT calculations could be used to model the energy profiles of different possible pathways, such as those involving N-O bond cleavage followed by nucleophilic attack. Such studies have been successfully applied to understand the synthesis of pyrrolidines and piperidines via copper-catalyzed intramolecular C-H amination. nih.govresearchgate.net These studies often explore the energetics of intermediates and transition states, providing a detailed picture of the reaction mechanism. nih.govresearchgate.net

The following table outlines the types of data that could be obtained from computational studies on the reactivity of this compound.

Computational MethodInformation Gained
Density Functional Theory (DFT)Reaction energy profiles, transition state structures and energies, activation barriers, reaction thermodynamics and kinetics.
Natural Bond Orbital (NBO) AnalysisAtomic charges, bond orders, and orbital interactions to understand bonding and reactivity. nih.gov
Atoms in Molecules (AIM) TheoryCharacterization of bond critical points to analyze the nature of chemical bonds. nih.gov

Kinetic isotope effects (KIEs) are a valuable experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. A KIE is observed when an atom at a position involved in bond-making or bond-breaking in the rate-determining step is replaced by one of its isotopes.

In the context of the potential reactions of this compound, KIE studies could be informative. For example, if a C-H bond on the piperidine ring is broken in the rate-determining step of a cyclization reaction, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected upon replacing the hydrogen with deuterium. While no specific literature on KIE studies for this compound exists, this technique is broadly applicable to the study of organic reaction mechanisms.

Advanced Spectroscopic and Structural Characterization

Conformational Analysis and Stereoisomerism

The conformational landscape of N-(3-piperidylmethyl)hydroxylamine is primarily dictated by the piperidine (B6355638) ring and the rotational freedom of the N-O bond in the hydroxylamine (B1172632) group.

Direct experimental determination of the preferred conformations of this compound through techniques like X-ray crystallography and NMR spectroscopy has not been documented in readily accessible scientific literature. However, extensive studies on similar 3-substituted piperidine derivatives provide a strong basis for predicting its conformational behavior. researchgate.netnih.govacs.org

For most 3-substituted piperidines, the chair conformation is the most stable arrangement of the ring. ias.ac.in In this conformation, the substituent at the C3 position can be either in an axial or an equatorial position. The equatorial conformation is generally favored to minimize steric hindrance, specifically 1,3-diaxial interactions. whiterose.ac.uk In the case of this compound, the -(CH₂NHOH) group at the C3 position would be expected to predominantly occupy the equatorial position.

The presence of the N-H proton on the piperidine ring introduces the possibility of two diastereomeric chair conformers due to the orientation of the N-H bond (axial or equatorial). In piperidine itself, the N-H equatorial conformer is favored. acs.org The exact equilibrium for this compound would also be influenced by potential intramolecular hydrogen bonding.

Furthermore, the piperidine ring nitrogen can be protonated, leading to a piperidinium (B107235) salt. This protonation can significantly influence the conformational equilibrium, often increasing the preference for the axial conformer of a 4-substituted piperidine with a polar substituent. nih.gov A similar effect could be anticipated for the 3-substituted this compound.

The stereoisomerism of this compound arises from the chiral center at the C3 position of the piperidine ring. Therefore, the compound can exist as a pair of enantiomers: (R)-N-(3-piperidylmethyl)hydroxylamine and (S)-N-(3-piperidylmethyl)hydroxylamine.

Theoretical calculations, such as those using Density Functional Theory (DFT), are powerful tools for predicting the conformational landscape of molecules. For this compound, computational modeling would likely confirm the chair conformation of the piperidine ring as the global minimum energy structure. These calculations would also provide the relative energies of the equatorial and axial conformers of the 3-substituent. It is highly probable that the equatorial conformer is energetically more favorable.

Theoretical studies on similar systems, like fluorinated piperidines, have shown that various interactions, including charge-dipole, dipole-dipole, and hyperconjugative interactions, as well as solvation effects, play a crucial role in determining the conformational preferences. researchgate.net For this compound, intramolecular hydrogen bonding between the hydroxylamine group (either the OH or NH) and the piperidine ring nitrogen could further stabilize certain conformations. nih.gov For instance, a hydrogen bond between the hydroxyl proton and the lone pair of the piperidine nitrogen (O-H···N) could be a significant stabilizing interaction. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. The predicted vibrational frequencies for this compound are based on the characteristic absorptions of piperidines, alkylamines, and hydroxylamines. spectrabase.comnih.govnist.gov

The FT-IR and Raman spectra of this compound are expected to show a series of characteristic bands corresponding to the different vibrational modes of its functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H (Hydroxylamine)Stretching3200-3400 (broad)Medium-Strong (IR)
N-H (Piperidine)Stretching3300-3500Medium (IR)
N-H (Hydroxylamine)Stretching3150-3250Medium (IR)
C-H (Aliphatic)Stretching2850-2960Strong (IR, Raman)
N-H (Piperidine)Bending1590-1650Medium (IR)
N-H (Hydroxylamine)Bending1560-1620Medium (IR)
CH₂ (Methylene)Scissoring1440-1480Medium (IR)
C-N (Piperidine)Stretching1050-1250Medium-Strong (IR)
C-N (Hydroxylamine)Stretching1000-1100Medium (IR)
N-O (Hydroxylamine)Stretching850-950Medium-Weak (IR)
O-H (Hydroxylamine)Bending1300-1450Medium (IR)

This table is predictive and based on data from analogous compounds.

Hydrogen bonding is expected to play a significant role in the vibrational spectrum of this compound. The presence of both hydrogen bond donors (O-H and N-H groups) and acceptors (N and O atoms) allows for both intramolecular and intermolecular hydrogen bonding.

Intramolecular hydrogen bonding, for example between the hydroxyl proton and the piperidine nitrogen (O-H···N), would lead to a broadening and a red-shift (shift to lower wavenumbers) of the O-H stretching band in the IR spectrum. rsc.org The extent of this shift would provide an indication of the strength of the hydrogen bond.

In the solid state or in concentrated solutions, intermolecular hydrogen bonds would be prevalent, leading to broader O-H and N-H stretching bands compared to the spectrum in a dilute, non-polar solvent. Temperature-dependent FT-IR studies could be used to distinguish between intramolecular and intermolecular hydrogen bonding, as the latter are more sensitive to changes in temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data from similar structures like 3-piperidinemethanol (B147432) and 3-methylpiperidine. chemicalbook.comnih.govnih.govchemicalbook.com

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H on O (NHOH )4.0 - 6.0broad singlet-
H on N (NH OH)5.0 - 7.0broad singlet-
H on N (piperidine)1.5 - 2.5broad singlet-
CH₂ (piperidylCH₂ NHOH)2.5 - 3.0doubletJ ≈ 6-7
H at C2, C6 (piperidine)2.4 - 3.1 (axial & equatorial)multiplet-
H at C3 (piperidine)1.5 - 2.0multiplet-
H at C4, C5 (piperidine)1.1 - 1.9 (axial & equatorial)multiplet-

This table is predictive and based on data from analogous compounds. Solvent is assumed to be CDCl₃.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm)
C at C2 (piperidine)~50 - 55
C at C6 (piperidine)~46 - 50
C at C3 (piperidine)~35 - 40
C at C4 (piperidine)~25 - 30
C at C5 (piperidine)~24 - 28
CH₂ (piperidylCH₂ NHOH)~55 - 60

This table is predictive and based on data from analogous compounds. Solvent is assumed to be CDCl₃.

The chemical shifts and coupling constants in the ¹H NMR spectrum would be highly informative for confirming the connectivity and stereochemistry. For example, the coupling constants between the proton at C3 and the adjacent protons at C2 and C4 would depend on their dihedral angles, which in turn are determined by the conformation of the piperidine ring. In a chair conformation with an equatorial substituent, distinct coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial interactions would be expected.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals and establish the connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of signals corresponding to the piperidine ring protons, the methylene (B1212753) bridge protons, and the protons of the hydroxylamine group. The piperidine ring protons would typically appear as complex multiplets in the range of δ 1.0-3.5 ppm. The axial and equatorial protons on the same carbon would be diastereotopic and thus have different chemical shifts and show geminal coupling. The proton at C3, being a methine proton, would likely resonate around δ 1.5-2.0 ppm. The methylene protons of the -CH₂-NHOH group would be diastereotopic as well, due to the chiral center at C3, and would likely appear as two separate signals or a complex multiplet, further split by coupling to the C3 proton and the NH proton of the hydroxylamine. The NH and OH protons of the hydroxylamine group would be expected to appear as broad singlets, and their chemical shifts would be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework. The piperidine ring carbons would typically resonate in the range of δ 20-60 ppm. The C3 carbon, being substituted, would have a distinct chemical shift. The methylene carbon of the -CH₂-NHOH group would be expected in the range of δ 50-70 ppm. The chemical shifts would be influenced by the electronegativity of the attached nitrogen and oxygen atoms.

Two-Dimensional NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing the connectivity of the protons within the piperidine ring by showing correlations between geminal and vicinal protons. It would also confirm the coupling between the C3 proton and the methylene protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. ipb.ptyoutube.comscience.govscribd.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would reveal long-range (2- and 3-bond) correlations between protons and carbons. ipb.ptyoutube.comscience.govscribd.comacs.org This would be particularly useful for confirming the attachment of the methylhydroxylamine side chain to the C3 position of the piperidine ring by showing a correlation between the C3 proton and the side-chain methylene carbon, and between the side-chain methylene protons and the C3 and C4 carbons of the piperidine ring.

A hypothetical data table for the expected NMR shifts is presented below, based on data for analogous compounds like 3-aminomethyl-1-N-Boc-piperidine and N-methylpiperidine. chemicalbook.comchemicalbook.com

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key COSY CorrelationsKey HMBC Correlations
C2~2.5-3.0 (ax), ~2.0-2.5 (eq)~50-55H2ax/H2eq, H2ax/H3, H2eq/H3H2/C3, H2/C4, H2/C6
C3~1.5-2.0~35-40H3/H2ax, H3/H2eq, H3/H4ax, H3/H4eq, H3/CH₂H3/C2, H3/C4, H3/C5, H3/CH₂
C4~1.2-1.8 (ax & eq)~25-30H4ax/H4eq, H4ax/H3, H4eq/H3, H4ax/H5ax, H4eq/H5eqH4/C2, H4/C3, H4/C5, H4/C6
C5~1.2-1.8 (ax & eq)~25-30H5ax/H5eq, H5ax/H4ax, H5eq/H4eq, H5ax/H6ax, H5eq/H6eqH5/C3, H5/C4, H5/C6
C6~2.5-3.0 (ax), ~2.0-2.5 (eq)~45-50H6ax/H6eq, H6ax/H5ax, H6eq/H5eqH6/C2, H6/C4, H6/C5
-CH₂-~2.8-3.5~55-65CH₂/H3, CH₂/NHCH₂/C3, CH₂/C4
NH (piperidine)Broad, solvent dependent---
NH (hydroxylamine)Broad, solvent dependent-NH/CH₂NH/CH₂, NH/OH
OHBroad, solvent dependent--OH/NH

Dynamic NMR Studies for Rotational Barriers (if applicable)

The piperidine ring exists in a dynamic equilibrium between two chair conformations. For a 3-substituted piperidine, these two conformations, one with the substituent in an axial position and the other in an equatorial position, will have different energies. Furthermore, restricted rotation around the C3-CH₂ bond and the N-O bond of the hydroxylamine moiety could lead to the existence of different rotamers.

Dynamic NMR (DNMR) spectroscopy, by studying the changes in NMR spectra as a function of temperature, can be used to determine the energy barriers for these conformational changes. clockss.orgdoi.orgresearchgate.netnih.gov For this compound, it is plausible that at low temperatures, separate signals for different conformers or rotamers could be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the lineshape changes and the coalescence temperature, the free energy of activation (ΔG‡) for the rotational or inversional process can be calculated. Studies on other N-substituted piperidines have shown that the rotational barriers can be significant enough to be measured by DNMR. clockss.orgdoi.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

The chromophores present in this compound are the N-O group of the hydroxylamine and the C-N bonds within the piperidine ring. Simple alkylamines and hydroxylamines are known to have weak n → σ* transitions in the ultraviolet region, typically below 220 nm. Therefore, the UV-Vis spectrum of this compound in a non-absorbing solvent like hexane (B92381) or water is expected to show a weak absorption band in the far-UV region. The presence of the hydroxyl group in the hydroxylamine moiety might slightly shift this absorption compared to a simple amine.

Fluorescence is generally not a characteristic feature of simple saturated amines and hydroxylamines. Excitation into the n → σ* band usually leads to bond cleavage rather than radiative decay. Therefore, significant fluorescence emission is not expected for this compound.

Solvatochromism refers to the change in the position, intensity, and shape of an absorption or emission band of a compound in response to a change in the polarity of the solvent. mdpi.comacs.orgnih.gov While significant solvatochromic shifts are more common in molecules with extended π-systems and charge-transfer character, subtle effects can be observed even in simple molecules. For this compound, the n → σ* transition might show a slight blue shift (hypsochromic shift) with increasing solvent polarity. This is because polar solvents can stabilize the lone pair of electrons on the nitrogen and oxygen atoms through hydrogen bonding, thus increasing the energy required for the n → σ* transition. However, these effects are expected to be minor.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule, which can provide valuable structural information. For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) would induce fragmentation.

The fragmentation of the protonated molecule is expected to follow pathways characteristic of both piperidine derivatives and N-substituted hydroxylamines. nih.govresearchgate.netnih.govnih.govyoutube.com Key fragmentation pathways would likely involve:

Cleavage of the C3-C(side chain) bond: This would lead to the formation of a piperidinyl cation or a hydroxylaminomethyl radical (or vice-versa, depending on charge retention).

Ring opening of the piperidine: This is a common fragmentation pathway for cyclic amines, often initiated by an alpha-cleavage adjacent to the nitrogen atom.

Loss of small neutral molecules: Loss of water (H₂O) from the hydroxylamine moiety or ammonia (B1221849) (NH₃) from the piperidine ring (if further fragmentation occurs) are plausible.

Cleavage of the N-O bond: This is a characteristic fragmentation of hydroxylamines.

A hypothetical fragmentation table is presented below:

m/z of Fragment IonProposed Structure/CompositionFragmentation Pathway
[M+H]⁺ - 17[M+H - OH]⁺Loss of hydroxyl radical
[M+H]⁺ - 18[M+H - H₂O]⁺Loss of water
[M+H]⁺ - 31[M+H - CH₂OH]⁺Cleavage of C-N bond in the side chain
[M+H]⁺ - 47[M+H - NH₂OH]⁺Cleavage of C-N bond with loss of hydroxylamine
84C₅H₁₀N⁺Piperidine ring fragment after side chain cleavage

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state. bakhtiniada.rumdpi.commdpi.comresearchgate.net This technique would precisely determine bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

Piperidine Ring Conformation: The analysis would confirm whether the piperidine ring adopts a chair, boat, or twisted-boat conformation. For a 3-substituted piperidine, a chair conformation is most likely, and the analysis would reveal whether the -(CH₂NHOH) substituent occupies an axial or equatorial position.

Intermolecular Interactions: The crystal packing would reveal the nature and extent of intermolecular hydrogen bonding. The hydroxylamine and the piperidine NH groups are both capable of acting as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. These interactions play a crucial role in determining the solid-state architecture.

Based on studies of similar piperidine derivatives, it is expected that the piperidine ring would adopt a chair conformation with the bulky 3-substituent in the more stable equatorial position to minimize steric interactions. bakhtiniada.ru

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Geometry Optimization

Extensive searches for specific quantum chemical calculations aimed at the molecular geometry optimization of N-(3-piperidylmethyl)hydroxylamine did not yield dedicated research studies on this particular compound. Computational chemistry relies on methods like Density Functional Theory (DFT) and ab initio calculations to predict the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like this compound, this would involve determining bond lengths, bond angles, and dihedral angles for the piperidine (B6355638) ring, the methyl linker, and the hydroxylamine (B1172632) group. However, without specific studies, any discussion on its optimized geometry remains speculative.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT methods, such as B3LYP, are often paired with basis sets like 6-31G(d,p) to optimize molecular geometries and calculate various properties. In the context of this compound, DFT calculations would provide insights into the molecule's structural parameters and energetics. For instance, studies on similar compounds, like hydroxylamine nitrate, have utilized the B3LYP/6-311++G(d,p) method to optimize geometries and analyze atomic net charges. However, no published research applying DFT methods specifically to this compound could be located.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and properties. Analysis of the electronic structure involves examining the distribution of electrons and the nature of molecular orbitals. Techniques such as Frontier Molecular Orbital (HOMO-LUMO) analysis, mapping of electrostatic potential, and Natural Bond Orbital (NBO) analysis are standard tools for this purpose.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Global chemical reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. While the theoretical framework for this analysis is well-established, no studies have been published that report the HOMO-LUMO energies or global reactivity descriptors for this compound.

A hypothetical data table for such analysis would look like this:

ParameterSymbolFormulaValue (a.u.)
HOMO EnergyEHOMO-Data not available
LUMO EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Electronegativityχ-½(ELUMO + EHOMO)Data not available
Chemical Hardnessη½(ELUMO - EHOMO)Data not available
Global Electrophilicityωχ²/2ηData not available

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is fundamental to understanding its interactions with other molecules. Electrostatic potential (ESP) maps are visual representations of the charge distribution, where different colors indicate regions of positive, negative, or neutral electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack. An ESP map of this compound would likely show negative potential around the oxygen and nitrogen atoms of the hydroxylamine group and the nitrogen of the piperidine ring, with positive potential around the hydrogen atoms. However, no specific ESP maps for this compound have been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals, offering insights into hybridization, charge transfer, and delocalization effects. NBO analysis can quantify the stabilization energies associated with electron delocalization from a filled donor NBO to an empty acceptor NBO, which is crucial for understanding hyperconjugative interactions. For this compound, NBO analysis could elucidate the nature of the C-N, N-O, and N-H bonds and the lone pair characteristics of the nitrogen and oxygen atoms. Unfortunately, no NBO analysis has been reported in the literature for this specific molecule.

A representative data table from an NBO analysis would include:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, as well as its electronic transitions (UV-Vis), can be achieved through various quantum mechanical methods.

Theoretical IR and Raman Spectra

The theoretical vibrational spectra of this compound can be calculated using methods like Density Functional Theory (DFT). These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. nih.gov

Table 1: Representative (Hypothetical) Calculated Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment
~3400 O-H stretch
~3300 N-H stretch (piperidine)
~2950-2850 C-H stretch (aliphatic)
~1450 C-H bend
~1100 C-N stretch
~1050 C-O stretch

Note: This table is hypothetical and for illustrative purposes only, as specific calculated data for this compound was not found.

Calculated NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are instrumental in confirming molecular structures and understanding the electronic environment of different nuclei. nih.gov DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, are commonly employed for this purpose. nih.gov

No specific calculated NMR chemical shift data for this compound has been identified in the public domain. A typical computational study would report the calculated chemical shifts (in ppm) for each unique proton and carbon atom in the molecule, referenced against a standard like tetramethylsilane (TMS).

Table 2: Representative (Hypothetical) Calculated ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Calculated ¹³C Chemical Shift (ppm) Atom Calculated ¹H Chemical Shift (ppm)
C (piperidine, adjacent to N) ~50-60 H (on N, piperidine) ~1.5-2.5
C (piperidine, other) ~25-35 H (on C, piperidine) ~1.2-1.8
C (methylene bridge) ~60-70 H (on C, methylene (B1212753) bridge) ~2.5-3.5
H (on O, hydroxylamine) ~4.0-5.0
H (on N, hydroxylamine) ~3.0-4.0

Note: This table is hypothetical and for illustrative purposes only, as specific calculated data for this compound was not found.

UV-Vis Transitions using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. mdpi.com

Specific TD-DFT calculations for this compound are not available in the reviewed literature. Such a study would typically present the calculated maximum absorption wavelengths (λmax), the corresponding excitation energies, oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., n → σ, π → π). researchgate.net

Table 3: Representative (Hypothetical) Calculated UV-Vis Transitions for this compound using TD-DFT

Excitation Energy (eV) Wavelength (nm) Oscillator Strength Major Contribution
~5.0 ~248 Low n → σ*
~6.2 ~200 Moderate σ → σ*

Note: This table is hypothetical and for illustrative purposes only, as specific calculated data for this compound was not found.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide detailed insights into the conformational flexibility and intermolecular interactions of this compound in different environments (e.g., in solution). nih.govmdpi.com By simulating the movement of atoms over time, MD can explore the potential energy surface of the molecule and identify its preferred conformations.

While no specific MD simulation studies on this compound were found, a typical study would analyze trajectories to determine key structural parameters like dihedral angles, radial distribution functions (to understand solvation structure), and hydrogen bonding patterns. This information is crucial for understanding how the molecule behaves in a biological or chemical system.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model chemical reactions involving this compound, helping to elucidate reaction mechanisms and identify transition states.

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are used to map the reaction pathway from a transition state to the corresponding reactants and products. bibliotekanauki.pl This confirms that a calculated transition state structure indeed connects the desired reactants and products on the potential energy surface.

There is no available research in the public domain detailing IRC calculations for reactions involving this compound. A hypothetical study could, for example, investigate the mechanism of its synthesis or decomposition, with IRC calculations being used to validate the computed transition state for a key reaction step. The results would typically be visualized as a plot of energy versus the reaction coordinate, showing the energy profile of the reaction pathway.

Activation Energy Barriers and Thermodynamic Properties

Thermodynamic Properties of Conformational Isomers

The piperidine ring in this compound exists predominantly in a chair conformation. The -(CH₂NHOH) substituent at the 3-position can occupy either an equatorial or an axial position, leading to two distinct chair conformers. The relative stability of these conformers is a key aspect of the compound's thermodynamic profile.

Generally, for monosubstituted cyclohexanes and piperidines, the equatorial conformer is thermodynamically more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. In the case of piperidine itself, the equatorial conformer of N-H is favored, with a reported energy difference of approximately 0.6 kcal/mol in the vapor state cdc.gov.

Computational studies on various 3-substituted piperidines consistently show a preference for the equatorial conformer. The magnitude of this preference, represented by the difference in Gibbs free energy (ΔG), depends on the nature of the substituent and the solvent. For instance, computational analyses of fluorinated piperidines have shown that the free enthalpy differences between equatorial and axial conformers are influenced by factors such as charge-dipole interactions, hyperconjugation, and solvent polarity d-nb.inforesearchgate.netnih.gov. While a -(CH₂NHOH) group differs significantly from a fluorine atom, the underlying principles of conformational analysis remain the same. The steric bulk of the hydroxylaminomethyl group would be expected to lead to a significant preference for the equatorial position.

The relative populations of the axial and equatorial conformers at equilibrium can be estimated using the Boltzmann distribution, which is directly related to the Gibbs free energy difference between them.

Table 1: Illustrative Free Energy Differences for Equatorial vs. Axial Conformers in Substituted Piperidines (Analogous Systems)

Compound/SystemSubstituentΔG (kcal/mol) (Equatorial to Axial)Reference System
Piperidine-H (on N)~0.6Experimental/Calorimetric cdc.gov
2-methyl-1-phenylpiperidine2-Methyl-1.0 (axial favored)Computational (M06-2X) nih.gov
1,2-dimethylpiperidine2-Methyl1.8 (equatorial favored)Computational (M06-2X) nih.gov

Note: The data in this table is for analogous systems and serves to illustrate the typical energy differences involved in piperidine conformational equilibria. The negative value for 2-methyl-1-phenylpiperidine indicates a specific electronic effect (pseudoallylic strain) that favors the axial position in that particular system nih.gov. For this compound, a positive ΔG, favoring the equatorial conformer, is expected.

Activation Energy Barriers

Activation energy barriers in this compound are associated with several dynamic processes, primarily the ring inversion of the piperidine moiety and the rotation around single bonds in the side chain.

Ring Inversion: The conversion between the two chair conformations (equatorial and axial) does not occur directly but proceeds through higher-energy transition states, such as the half-chair or twist-boat conformations. The energy required to overcome this barrier is the activation energy for ring inversion. For the parent piperidine ring, this barrier is on the order of 10-11 kcal/mol. The presence of substituents can alter this barrier, but it remains a thermally accessible process at room temperature.

Rotational Barriers: Free rotation is possible around the C3-C(side chain), C(side chain)-N, and N-O single bonds. However, this rotation is not entirely "free" but is hindered by torsional strain, resulting in rotational energy barriers.

C3-C(side chain) Bond Rotation: Rotation around the bond connecting the piperidine ring to the methyl group of the side chain will have a barrier influenced by steric interactions between the side chain and the ring, particularly the hydrogen atoms at the 2 and 4 positions.

C(side chain)-N Bond Rotation: The barrier to rotation around the carbon-nitrogen bond in the side chain is expected to be relatively low, typical for C-N single bonds in alkylamines.

N-O Bond Rotation: Rotation around the N-O bond in the hydroxylamine moiety also has a specific energy barrier.

Computational studies on similar small organic molecules provide insight into the magnitude of these barriers. For example, DFT calculations on N-benzhydrylformamides have determined rotational barriers for formyl and aryl groups to be in the range of 2.5 to 23 kcal/mol, depending on the specific rotation and substituents nih.govmdpi.com. While the system is different, it illustrates that such barriers are significant enough to influence the conformational landscape of the molecule.

Table 2: Representative Activation Barriers for Conformational Processes in Related Systems

ProcessMolecule/SystemActivation Energy (ΔG‡) (kcal/mol)Method
Ring InversionPiperidine~10-11Experimental (NMR)
Formyl Group RotationN-methyl-N-benzhydrylformamide20-23Computational (DFT) nih.govmdpi.com
Aryl Group RotationN-benzhydrylformamide2.5Computational (DFT) nih.govmdpi.com

Note: This table presents typical activation energy values for processes in related molecules to provide a theoretical context for the barriers expected in this compound.

N 3 Piperidylmethyl Hydroxylamine As a Synthetic Intermediate and Building Block

N-(3-piperidylmethyl)hydroxylamine is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive hydroxylamine (B1172632) moiety and a piperidine (B6355638) ring, both of which can be selectively functionalized. This allows for the construction of a wide array of more complex molecules. The strategic derivatization of this compound at its various reactive sites opens up pathways to diverse chemical scaffolds.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

N-(3-piperidylmethyl)hydroxylamine is a unique bifunctional molecule that incorporates both a piperidine (B6355638) ring and a hydroxylamine (B1172632) moiety. This combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds. While specific research focused exclusively on this compound is not extensively documented in publicly available literature, a comprehensive understanding of its chemistry can be extrapolated from the well-established synthesis and reactivity of related N-substituted hydroxylamines and piperidine derivatives.

The primary synthetic strategies anticipated for this compound involve two main approaches: the alkylation of hydroxylamine with a suitable 3-piperidylmethyl electrophile and the reductive amination of 3-piperidinecarboxaldehyde with hydroxylamine. Both methods are foundational in organic chemistry for the formation of C-N bonds.

The reactivity of this compound is predicted to be dictated by the nucleophilic character of the hydroxylamine nitrogen and the basicity of the piperidine nitrogen. The hydroxylamine moiety can act as a nucleophile in reactions with various electrophiles. Furthermore, N-substituted hydroxylamines are known precursors for the generation of nitrenium ions or nitrenes, which can undergo a variety of transformations, including C-H insertion and cycloaddition reactions, paving the way for the synthesis of complex nitrogen-containing molecules. The piperidine ring, on the other hand, imparts basicity to the molecule and can be involved in acid-base chemistry or further functionalization.

Identification of Remaining Challenges in Synthesis and Reactivity Control

Despite the straightforward conceptual approaches to the synthesis of this compound, several practical challenges can be anticipated.

In Synthesis:

Overalkylation: A significant challenge in the direct alkylation of hydroxylamine is the potential for overalkylation, leading to the formation of di- and tri-substituted products. organic-chemistry.org This necessitates careful control of reaction conditions and stoichiometry. The use of protecting groups on the hydroxylamine nitrogen, such as a Boc group, could mitigate this issue, but this adds extra steps to the synthetic sequence (protection and deprotection). nih.gov

Reductive Amination Conditions: While reductive amination is a powerful tool, the reaction of an aldehyde with hydroxylamine can lead to the formation of an oxime intermediate. chemrxiv.org The subsequent reduction of the oxime to the desired hydroxylamine must be achieved without further reduction of the N-O bond, which is a common side reaction. mdpi.com Careful selection of the reducing agent and reaction conditions is crucial to ensure the desired outcome. For instance, milder reducing agents like sodium cyanoborohydride or catalytic hydrogenation under controlled conditions might be employed. chim.it

In Reactivity Control:

Chemoselectivity: The presence of two nucleophilic nitrogen atoms (the hydroxylamine and the piperidine) presents a challenge in achieving chemoselectivity in reactions with electrophiles. The relative nucleophilicity of these two centers can be influenced by the reaction conditions, such as pH. Selective protection of one nitrogen is a likely requirement for many synthetic applications.

Stability: Hydroxylamine and its derivatives can be thermally unstable. organic-chemistry.org The stability of this compound, particularly in its free base form, would need to be carefully evaluated. It is often preferable to store and handle hydroxylamines as their more stable salts. organic-chemistry.org

Control of Nitrene Reactivity: If used as a nitrene precursor, controlling the reactivity of the generated nitrene to achieve desired regioselectivity and stereoselectivity in C-H insertion or other reactions can be challenging. The choice of catalyst and reaction conditions plays a critical role in modulating nitrene reactivity.

Promising Directions for Advanced Computational and Experimental Studies

To fully unlock the potential of this compound, further focused research is essential.

Experimental Studies:

Systematic Synthesis and Optimization: A systematic investigation into the synthesis of this compound is warranted. This would involve a comparative study of the alkylation and reductive amination routes, with a focus on optimizing reaction conditions to maximize yield and purity. The development of a robust and scalable synthesis would be a significant contribution.

Detailed Spectroscopic and Structural Characterization: Thorough characterization of this compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is crucial to confirm its structure and purity. nih.gov X-ray crystallographic analysis of the compound or a suitable derivative would provide definitive structural information.

Exploration of Reactivity: A detailed investigation of the reactivity profile of this compound is a key area for future research. This would include studying its nucleophilicity, its behavior in the presence of various electrophiles, and its potential as a precursor for nitrene-mediated reactions for the synthesis of novel heterocyclic systems.

Development of Catalytic Systems: For applications involving nitrene chemistry, the development of selective catalytic systems for the decomposition of this compound derivatives would be highly valuable. This could involve screening various transition metal catalysts to control the chemo-, regio-, and stereoselectivity of the resulting transformations.

Computational Studies:

Conformational Analysis: Computational modeling can be employed to study the conformational preferences of this compound. nih.gov Understanding the molecule's three-dimensional structure is essential for predicting its reactivity and potential interactions with other molecules.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of its potential reactions, such as nucleophilic attack or nitrene formation and subsequent reactions. This can provide valuable insights into the transition states and intermediates involved, aiding in the rational design of new reactions.

Prediction of Properties: Computational methods can be used to predict various physicochemical properties of this compound, such as its pKa, bond dissociation energies, and reactivity indices. These predictions can guide experimental work and help in understanding its chemical behavior.

Broader Implications for Organic Synthesis and Chemical Sciences

The study of this compound and its derivatives has the potential to make significant contributions to several areas of chemical science.

Novel Heterocyclic Synthesis: As a bifunctional building block, this compound can serve as a precursor to a wide range of novel heterocyclic compounds. The intramolecular reaction between the hydroxylamine moiety (or a derivative) and a functional group on the piperidine ring or a tethered side chain could lead to the formation of unique fused and spirocyclic systems.

Medicinal Chemistry: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The introduction of a hydroxylamine functionality provides a handle for further chemical modification and the potential for new biological activities. N-hydroxy-containing heterocycles have shown a range of biological activities. nih.gov

Development of New Synthetic Methodologies: The challenges associated with the synthesis and controlled reactivity of this compound can drive the development of new synthetic methods. For example, the need for selective functionalization could lead to the discovery of novel protecting group strategies or orthogonal reactivity patterns.

Understanding Fundamental Reactivity: Detailed studies on the reactivity of this molecule can contribute to a more fundamental understanding of the interplay between different functional groups within a molecule and how this influences their chemical behavior. The ambident nucleophilicity of hydroxylamines is a topic of ongoing interest. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.